molecular formula C9H14N2O4 B14784800 (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

Cat. No.: B14784800
M. Wt: 214.22 g/mol
InChI Key: IEGMQBXXRHWNLE-UHFFFAOYSA-N
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Description

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is a compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid typically involves multi-step organic synthesis. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinone derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also becoming more prevalent in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions are typically substituted dihydropyrimidinones, which can have enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects in various diseases .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)

InChI Key

IEGMQBXXRHWNLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(=O)NC1=O

Origin of Product

United States

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